molecular formula C10H13Cl2N B6319798 [(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158600-36-2

[(3-Chlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6319798
CAS No.: 1158600-36-2
M. Wt: 218.12 g/mol
InChI Key: PFQJFKDLPBLKKX-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and catalysis, making it an essential tool for advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQJFKDLPBLKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (3-Chlorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(3-Chlorophenyl)methylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)methylamine hydrochloride
  • (3-Fluorophenyl)methylamine hydrochloride
  • (3-Methylphenyl)methylamine hydrochloride

Uniqueness

(3-Chlorophenyl)methylamine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where chlorine’s reactivity and influence on molecular interactions are advantageous.

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